Methyltetrazine-amine hydrochloride

Bioorthogonal Chemistry Reagent Stability Click Chemistry

Methyltetrazine-amine hydrochloride is a bioorthogonal click chemistry building block critical for generating homogeneous, site-specifically modified biologics. Unlike the unstable 6-H-tetrazine analog, its methyl substitution confers substantially improved chemical stability, enabling reliable multi-step syntheses and long-term storage in aqueous buffer solutions. The hydrochloride salt ensures high water solubility and ease of handling for bioconjugation workflows. Primary amine enables NHS ester coupling, while the methyltetrazine group undergoes IEDDA cycloaddition with TCO-modified payloads. Essential for modular PROTAC assembly and bispecific antibody engineering. Choose this compound to eliminate degradation-driven experimental failure.

Molecular Formula C10H12ClN5
Molecular Weight 237.69 g/mol
CAS No. 1345955-28-3
Cat. No. B608997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-amine hydrochloride
CAS1345955-28-3
SynonymsMethyltetrazine-amine HCl salt
Molecular FormulaC10H12ClN5
Molecular Weight237.69 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl
InChIInChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H
InChIKeyNIGOLWATPZTKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyltetrazine-amine hydrochloride (CAS 1345955-28-3) for Bioorthogonal Conjugation: A Procurement-Focused Overview


Methyltetrazine-amine hydrochloride is a small-molecule building block featuring a methyl-substituted tetrazine ring and a primary amine functional group . It is classified as a bioorthogonal click chemistry reagent, specifically designed for inverse electron-demand Diels–Alder (IEDDA) cycloadditions with strained alkenes like trans-cyclooctene (TCO) . The compound is supplied as a hydrochloride salt to enhance its water solubility and facilitate handling in aqueous buffer systems commonly used in bioconjugation workflows .

Why Methyltetrazine-amine hydrochloride (1345955-28-3) Cannot Be Substituted by Unsubstituted Tetrazine Analogs


Generic substitution between tetrazine derivatives is not scientifically viable due to a fundamental structure-stability-reactivity trade-off. The unsubstituted Tetrazine-amine analog (6-H-tetrazine) offers exceptionally fast reaction kinetics but suffers from critically poor chemical stability, degrading within hours in aqueous buffers . This rapid degradation precludes its use in many multi-step syntheses and long-term storage conditions. In contrast, the methyl substitution on the tetrazine ring in Methyltetrazine-amine hydrochloride confers a substantial, quantifiable improvement in stability , enabling it to withstand a broader range of chemical transformations and extended storage in solution . This difference is not trivial; it dictates the experimental feasibility and reliability of the resulting bioconjugates.

Quantitative Evidence Guide for Selecting Methyltetrazine-amine hydrochloride (1345955-28-3)


Substantially Enhanced Chemical Stability in Aqueous Environments Compared to Unsubstituted Tetrazine-amine

The primary differentiation of Methyltetrazine-amine hydrochloride is its significantly improved stability relative to the unsubstituted 6-H-tetrazine-amine analog. While the unsubstituted analog exhibits extremely rapid reactivity with TCO (k₂ up to 30,000 M⁻¹s⁻¹), its stability is severely limited, lasting only 'hours in aqueous buffer' . In contrast, the methyl analog demonstrates stability for 'days' under similar conditions . Multiple authoritative sources confirm that the 'stability of Methyltetrazine-amine is substantially improved compared to hydrogen substituted tetrazine-amine' .

Bioorthogonal Chemistry Reagent Stability Click Chemistry

Kinetic Trade-off: Quantifying the Lower but Still Exceptional Reaction Rate with TCO

The increased stability of methyltetrazine comes at the cost of a lower reaction rate compared to the most reactive unsubstituted tetrazines. The unsubstituted 6-H-tetrazine can achieve second-order rate constants up to 30,000 M⁻¹s⁻¹ with TCO . For methyltetrazine-amine, a class-level inference can be made that its rate constant is lower. For the broader class of tetrazine-TCO reactions, a lower-bound rate constant is often cited as k > 800 M⁻¹s⁻¹ . This kinetic profile remains exceptional and is unparalleled by other bioorthogonal reaction pairs . Vendor data explicitly states that 'Methyltetrazine amine shows better stability but lower reaction rate compared to tetrazine amine' .

Reaction Kinetics IEDDA Bioorthogonal Ligation

Enabled by Stability: Utility as a Core Building Block for Site-Specific Bifunctional Bioconjugates

The superior stability of methyltetrazine-amine is not just a storage convenience; it is an enabling feature for complex synthesis. This compound has been specifically employed in the 'site-specific dual functionalization of bioconjugates' . A prominent example is its use in a 'plug-and-play approach for the de novo generation of dually functionalized bispecifics,' where its reliable chemistry allows for the orthogonal assembly of complex biologics [1]. This application leverages the compound's ability to be installed onto a protein scaffold and subsequently participate in a second click reaction without premature degradation.

Bioconjugation PROTAC Linker Bispecific Antibodies

Validated Research and Industrial Application Scenarios for Methyltetrazine-amine hydrochloride


Synthesis of Site-Specific Antibody-Drug Conjugates (ADCs) and Bispecific Antibodies

The compound is a foundational building block for creating homogenous, site-specifically modified biologics. Its methyltetrazine group enables rapid, bioorthogonal conjugation to TCO-modified payloads, while the primary amine allows for covalent attachment to a protein of interest, such as an antibody or antibody fragment, via established NHS ester or other amine-reactive chemistries . This strategy was central to a published method for generating dually functionalized bispecific antibodies, where the compound's stability was crucial for the multi-step, 'plug-and-play' assembly process [1].

Construction of PROTACs and Other Bifunctional Degraders

Methyltetrazine-amine serves as a versatile starting point for synthesizing linkers used in PROTACs (Proteolysis Targeting Chimeras) . The primary amine can be readily conjugated to one ligand (e.g., an E3 ligase binder) via a spacer, while the methyltetrazine can subsequently react with a TCO-modified ligand for the target protein. This modular, convergent assembly is enabled by the compound's stability, which ensures the integrity of the reactive handles throughout the synthesis and purification steps required for these complex, heterobifunctional molecules .

Functionalization of Nanoparticles and Surfaces for Targeted Delivery

The primary amine of Methyltetrazine-amine hydrochloride can be used to functionalize the surface of nanoparticles, polymers, or other materials. Once installed, the material is endowed with a bioorthogonal 'handle' capable of rapidly and specifically capturing any TCO-modified biomolecule (e.g., antibodies, targeting peptides, fluorophores) in a subsequent, efficient click reaction . The superior aqueous stability of the methyltetrazine group ensures that this reactive handle remains functional on the material's surface for extended periods, a key requirement for developing shelf-stable targeted delivery systems or diagnostic tools.

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